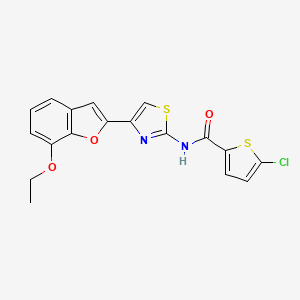

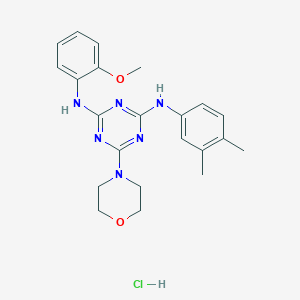

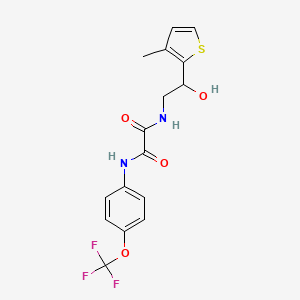

5-chloro-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom . Thiazole is a similar five-membered ring but contains a nitrogen atom in addition to sulfur . Benzofuran is a compound that consists of a benzene ring fused to a furan ring . These structures are common in many biologically active compounds and drugs .

Synthesis Analysis

The synthesis of thiazole and thiophene derivatives often involves C-H substitution reactions, catalyzed by palladium or copper systems . The synthesis of benzofuran derivatives can be achieved through various methods, including cyclization reactions .Molecular Structure Analysis

The molecular structure of these compounds is characterized by their aromaticity and the presence of heteroatoms (sulfur in thiophene, and nitrogen and sulfur in thiazole). These features often contribute to the compounds’ reactivity and biological activity .Chemical Reactions Analysis

Thiophene, thiazole, and benzofuran derivatives can undergo a variety of chemical reactions, including substitutions, additions, and ring-opening reactions, depending on the specific substituents present .Physical And Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water . The physical and chemical properties of thiazole and benzofuran derivatives would depend on their specific structures .Mechanism of Action

5-chloro-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)thiophene-2-carboxamide works by selectively inhibiting the PDE4 enzyme, which is involved in the breakdown of cAMP. By inhibiting PDE4, this compound increases cAMP levels, which can lead to increased neurotransmitter release, reduced inflammation, and improved cognitive function. This compound has been shown to have a high degree of selectivity for PDE4, making it a promising candidate for therapeutic applications.

Biochemical and Physiological Effects

This compound has been shown to have a range of biochemical and physiological effects, including increased cAMP levels, reduced inflammation, and improved cognitive function. In animal models, this compound has been shown to improve memory and learning, reduce anxiety and depression, and protect against neurodegeneration. This compound has also been shown to have anti-inflammatory effects, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-chloro-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)thiophene-2-carboxamide for lab experiments is its high degree of selectivity for PDE4. This makes it a useful tool for studying the role of PDE4 in various biological processes. This compound is also relatively easy to synthesize and purify, making it readily available for scientific research applications. However, one limitation of this compound is its relatively short half-life, which could limit its effectiveness in certain applications.

Future Directions

There are several future directions for research on 5-chloro-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)thiophene-2-carboxamide. One area of interest is the potential therapeutic applications of this compound in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is the role of this compound in modulating immune function, which could have implications for the treatment of inflammatory diseases. Additionally, further research is needed to optimize the pharmacokinetics and pharmacodynamics of this compound for therapeutic applications.

Synthesis Methods

The synthesis of 5-chloro-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)thiophene-2-carboxamide involves several steps, including the formation of the benzofuran and thiazole rings, followed by the coupling of the two rings with the chlorothiophene carboxamide. The final product is obtained through a series of purification steps, including column chromatography and recrystallization. The synthesis of this compound has been optimized to yield high purity and high yield, making it suitable for scientific research applications.

Scientific Research Applications

5-chloro-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)thiophene-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including neurodegenerative disorders, inflammatory diseases, and psychiatric disorders. In preclinical studies, this compound has been shown to improve cognitive function, reduce inflammation, and modulate neurotransmitter release. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name |

5-chloro-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClN2O3S2/c1-2-23-12-5-3-4-10-8-13(24-16(10)12)11-9-25-18(20-11)21-17(22)14-6-7-15(19)26-14/h3-9H,2H2,1H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMHDHVPJEBGCFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(S4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-fluorobenzamide hydrochloride](/img/structure/B2949349.png)

![1-[[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]-3-(2-methoxyphenyl)urea](/img/structure/B2949359.png)

![2-methyl-7-(4-methylpiperazino)-6H-thiochromeno[3,4-c]quinoline](/img/structure/B2949365.png)

![2-Azaspiro[3.3]heptane-1-carboxylic acid hydrochloride](/img/structure/B2949368.png)